molecular formula C16H15N3O3S B2966187 3-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851978-22-8

3-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2966187
CAS No.: 851978-22-8
M. Wt: 329.37
InChI Key: KHJYVJPZGBVTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a high-purity chemical compound designed for pharmaceutical and biological research. This molecule incorporates a benzothiazole core, a privileged scaffold in medicinal chemistry known for yielding compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anthelminthic, and anti-diabetic properties . The compound's structure also features a hydrazide linker, a functional group of significant research interest. The N-acylhydrazone subunit is recognized as a pharmacophore group and is considered a privileged structure in the design of new bioactive compounds, particularly for its reported anti-inflammatory, anti-nociceptive, and anti-platelet aggregation activities . Furthermore, the methoxybenzamide component contributes to the molecule's complexity, containing both a methoxy group (–OCH₃) and an amide functional group (–CONH₂) within a benzene ring, which can confer distinct polar and nonpolar characteristics . Researchers can leverage this compound as a key intermediate or precursor in the synthesis of novel heterocyclic compounds, for exploring structure-activity relationships (SAR), and in the development of potential therapeutic agents. Its structure suggests potential for investigation in assays related to platelet aggregation inhibition, given the established research on hydrazone derivatives in this field . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-21-11-6-3-5-10(9-11)15(20)18-19-16-17-14-12(22-2)7-4-8-13(14)23-16/h3-9H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJYVJPZGBVTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 3-methoxybenzohydrazide with 4-methoxy-1,3-benzothiazol-2-yl chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it could interfere with bacterial cell wall synthesis, resulting in antibacterial activity. Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Substituent Variations on the Benzylidene/Benzothiazole Moiety

  • Halogenated Analogues: N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)benzohydrazide () replaces methoxy groups with fluorine atoms. 3-Methoxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide () incorporates halogen and hydroxyl groups, which may increase antibacterial activity via hydrogen bonding and electrophilic interactions .
  • Methoxy Positioning: 3,4-Dimethoxybenzohydrazide derivatives () show enhanced antimicrobial activity compared to mono-methoxy analogues, suggesting that additional methoxy groups improve target binding or solubility .

Core Heterocycle Modifications

  • Benzothiazole vs. Benzimidazole/Triazole :
    • Benzimidazole-based hydrazides () exhibit distinct electronic environments due to the basic imidazole nitrogen, contrasting with the sulfur-containing benzothiazole’s electron deficiency. This difference may alter interactions with enzymes like DNA gyrase or cholinesterases .
    • 1,2,4-Triazole derivatives () show tautomerism-dependent activity, whereas benzothiazole hydrazides may adopt rigid conformations that enhance target specificity .

Physical and Spectral Data

  • Melting Points: Analogues like 3-methoxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide () have m.p. >200°C (with methanol solvation), suggesting high crystallinity due to hydrogen bonding . Thiophene-containing derivatives () exhibit lower m.p. (~150–160°C), attributed to reduced intermolecular interactions .
  • Spectroscopic Features :

    • 1H-NMR : Aromatic protons in the benzothiazole ring resonate at δ 7.2–8.1 ppm, while the hydrazide NH appears as a singlet near δ 9.4–10.0 ppm (cf. ) .
    • IR : C=O stretches at ~1660 cm⁻¹ and N–H stretches at ~3150–3300 cm⁻¹ confirm hydrazide formation .

Antimicrobial Activity

  • Methoxy vs. Halogen Substituents: 4-Fluoro and trifluoromethyl derivatives () show superior antibacterial activity (zone inhibition: 19–25 mm) compared to methoxy analogues, likely due to enhanced electrophilicity .

Enzyme Inhibition

  • Cholinesterase Inhibition :
    • Ortho-substituted sulfonamide benzohydrazides () exhibit IC₅₀ values <10 µM for AChE/BChE, whereas benzothiazole derivatives may target alternative enzymes like DNA gyrase () .

Cytotoxicity

  • Methoxy-substituted benzothiazole hydrazides (e.g., ) show low cytotoxicity in mammalian cells (e.g., Vero cells), suggesting selectivity for bacterial targets .

Data Tables

Table 1: Structural and Activity Comparison of Selected Analogues

Compound Name Substituents Melting Point (°C) Antibacterial Activity (ZI, mm) Enzyme Inhibition (IC₅₀, µM)
Target Compound 4-MeO-benzothiazole, 3-MeO-benzoyl Not reported Not tested Not tested
3-MeO-N'-(3-Br-5-Cl-2-OH-benzylidene) BH (14) 3-Br,5-Cl,2-OH >200 18–22 (S. aureus) N/A
N'-(4,6-F₂-benzothiazol-2-yl) BH (17) 4,6-F₂ 172–174 15–18 (E. coli) N/A
4-MeO-N'-(thiophen-2-yl) BH (7) Thiophene-2-yl 155–158 12–15 (P. aeruginosa) N/A
3,4-DiMeO-BH (3) 3,4-DiMeO 180–185 20–25 (Broad-spectrum) 8.5 (AChE)

Table 2: Key Spectral Data

Compound 1H-NMR (δ, ppm) IR (C=O, cm⁻¹)
Target Compound 7.3–8.2 (aromatic), 9.8 (NH) 1665
3-MeO-N'-(2-Me-benzylidene) BH (20) 7.1–7.9 (aromatic), 9.6 (NH) 1670
4-Fluoro-N'-(2-OH-phenyl) BH (12) 6.8–8.0 (aromatic), 10.1 (NH) 1680

Biological Activity

3-Methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a compound that belongs to the class of benzothiazole derivatives. These compounds have attracted considerable attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this specific compound, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H14N4O2S
  • Molecular Weight : 302.36 g/mol
  • IUPAC Name : 3-Methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

Synthesis

The synthesis of 3-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the following steps:

  • Formation of Benzothiazole : The benzothiazole ring is synthesized from 2-aminothiophenol and a suitable carboxylic acid derivative.
  • Hydrazone Formation : The hydrazone linkage is formed by reacting the benzothiazole derivative with 3-methoxybenzoyl hydrazine under acidic conditions.
  • Purification : The product is purified using recrystallization techniques.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance:

  • Mechanism : These compounds may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis in cancer cells.
  • Case Study : A study on related compounds demonstrated a marked reduction in tumor growth in xenograft models when treated with benzothiazole derivatives .

Antimicrobial Activity

Benzothiazole derivatives are also known for their antimicrobial properties:

  • Mechanism : The antimicrobial action is often attributed to the inhibition of bacterial cell wall synthesis and interference with essential metabolic pathways.
  • Case Study : Preliminary studies have shown that 3-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide exhibits activity against various bacterial strains, including E. coli and S. aureus .

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects:

  • Mechanism : It may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.
  • Case Study : In vitro studies indicated that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophage cultures .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaAnticancer ActivityAntimicrobial Activity
3-Methoxy-N'-(4-Methoxy-1,3-benzothiazol-2-yl)benzohydrazideC15H14N4O2SYesYes
4-Methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamideC15H14N2O3SYesYes
N-(4-Methoxy-1,3-benzothiazol-2-yl)acetamideC10H10N2O2SLimitedYes

The biological activity of 3-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may act as an enzyme inhibitor or modulator affecting various biochemical pathways.
  • Signal Pathway Modulation : The compound can influence signaling pathways related to cell proliferation and apoptosis.

Q & A

Q. What are the standard synthetic routes for preparing 3-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions between substituted benzothiazole amines and activated carbonyl derivatives. Key steps include:

  • Reflux conditions (e.g., ethanol or methanol as solvents, 4–6 hours at 70–100°C) to promote hydrazide bond formation .
  • Recrystallization using methanol or ethanol to improve purity .
  • Catalyst optimization : Nano-TiO₂ or pyridine may accelerate reaction rates in analogous systems .

Example Protocol:

React 4-methoxy-1,3-benzothiazol-2-amine with 3-methoxybenzohydrazide in ethanol under reflux.

Monitor reaction progress via TLC.

Isolate the product via ice-water quenching, followed by recrystallization.

Yield Optimization Table:

ParameterTypical RangeImpact on Yield
Temperature70–100°CHigher yields at 80–90°C
Reaction Time4–6 hoursProlonged time reduces decomposition
Solvent PolarityEthanol > MethanolEthanol improves solubility

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

  • 1H/13C NMR : Assign methoxy (-OCH₃) peaks at δ 3.8–4.0 ppm and benzothiazole protons at δ 7.5–8.5 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • IR Spectroscopy : Detect N-H stretches (~3200 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans). Compound 4d in analogous studies showed MIC = 10.7–21.4 μmol mL⁻¹ .
  • Cytotoxicity : Screen against mammalian cell lines (e.g., HEK-293) via MTT assay to establish selectivity indices .

Assay Design Table:

Assay TypeProtocol HighlightsControls Required
Broth Microdilution96-well plate, 18–24 hr incubationPositive (Ciprofloxacin), Negative (DMSO)
MTT Cytotoxicity48 hr exposure, λ = 570 nmUntreated cells, Blank (media only)

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

Methodological Answer:

  • Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) by analyzing peak splitting at 25°C vs. 50°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .
  • X-ray Crystallography : Resolve ambiguity via single-crystal analysis (e.g., confirming hydrazide tautomeric forms) .

Case Study:
In benzothiazole derivatives, unexpected downfield shifts in aromatic protons may arise from π-stacking interactions, resolved via crystallography .

Q. What strategies are effective for optimizing antimicrobial activity while reducing cytotoxicity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Electron-Withdrawing Groups : Introduce halogens (e.g., -Cl) at the benzothiazole 6-position to enhance membrane penetration .
    • Methoxy Positioning : 4-Methoxy on benzothiazole improves antifungal activity (MIC reduced by 40% vs. 2-methoxy analogs) .
  • Prodrug Design : Mask hydrazide as an ester to reduce off-target effects .

Q. How can computational methods (e.g., molecular docking) guide the design of derivatives targeting specific enzymes?

Methodological Answer:

  • Target Selection : Prioritize enzymes like fungal CYP51 (lanosterol demethylase) or bacterial DNA gyrase .
  • Docking Workflow :
    • Prepare ligand (e.g., protonation state optimization at pH 7.4).
    • Grid generation around the active site (AutoDock Vina).
    • Validate with co-crystallized ligands (RMSD <2.0 Å) .

Case Study:
Compound 4d showed strong docking affinity (-9.2 kcal/mol) to CYP51, correlating with its antifungal activity .

Q. How are reaction impurities identified and mitigated during scale-up synthesis?

Methodological Answer:

  • HPLC-MS Monitoring : Detect byproducts (e.g., unreacted starting materials) using C18 columns and 0.1% formic acid in mobile phase .
  • Purification : Use column chromatography (silica gel, hexane:EtOAc gradient) for gram-scale batches .

Impurity Profile Table:

ImpurityRetention Time (min)Mitigation Strategy
Unreacted Amine5.2Extended reflux (6–8 hrs)
Oxidation Byproduct8.7Nitrogen atmosphere during synthesis

Q. What experimental and theoretical approaches resolve discrepancies in biological activity across similar analogs?

Methodological Answer:

  • Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., methoxy vs. methyl groups) .
  • Solubility Testing : Measure logP (shake-flask method) to correlate hydrophobicity with membrane permeability .
  • Resistance Studies : Serial passage assays to identify mutations in target pathogens .

Data Contradiction Example:
A 4-methoxy analog showed superior in vitro activity but poor in vivo efficacy due to rapid hepatic clearance, resolved by adding a methyl group to reduce metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.